molecular formula C21H17N5O3S2 B2531625 N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892731-48-5

N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2531625
CAS No.: 892731-48-5
M. Wt: 451.52
InChI Key: FLXDNYBYZJFTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features This compound features a fused thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system combining thiophene, triazole, and pyrimidine moieties. Key substituents include:

  • A 2-methoxy-5-methylphenylamine group at position 5, contributing steric bulk and lipophilicity.

Synthetic Relevance
While direct synthesis details are absent in the evidence, analogous compounds (e.g., ) suggest a common route: nucleophilic substitution of a chloro-triazolopyrimidine intermediate with an amine under basic conditions (e.g., triethylamine or NaOH) .

Properties

IUPAC Name

10-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-13-8-9-17(29-2)15(12-13)22-19-18-16(10-11-30-18)26-20(23-19)21(24-25-26)31(27,28)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXDNYBYZJFTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (CAS Number: 892731-48-5) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N5O3S2. Its molecular weight is 451.5 g/mol. The compound features a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core structure which is significant for its biological activity.

PropertyValue
Molecular FormulaC21H17N5O3S2
Molecular Weight451.5 g/mol
CAS Number892731-48-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core through cyclization reactions. The introduction of functional groups such as methoxyphenyl and phenylsulfonyl is achieved through nucleophilic substitution reactions under specific reaction conditions using catalysts like palladium or copper.

Anticancer Properties

Recent studies have indicated that derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit potent anticancer activities. For instance:

  • Cytotoxicity Assays : Research has shown that certain thieno derivatives can effectively inhibit the growth of various cancer cell lines. In one study focusing on thieno derivatives with similar structures to our compound, an IC50 value of 27.6 μM was reported against MDA-MB-231 breast cancer cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways crucial for tumor growth and survival. The binding affinity to various receptors plays a pivotal role in mediating these effects.

Neuropharmacological Effects

Another significant aspect of this compound is its interaction with serotonin receptors:

  • Serotonin Receptor Antagonism : The compound has been evaluated for its binding affinity to serotonin receptors (specifically 5-HT6). It demonstrated high selectivity as a 5-HT6 receptor antagonist with an IC50 value reported at 29.0 nM . This property suggests potential applications in treating neuropsychiatric disorders.

Case Studies

Several case studies have explored the biological activities associated with similar compounds:

  • Study on Thieno Derivatives : A comprehensive evaluation of various thieno[2,3-e][1,2,3]triazolo derivatives indicated their effectiveness against multiple cancer types and highlighted structure-activity relationships that could guide further development .
  • Neuropharmacological Evaluation : Another study focused on the neuropharmacological properties revealed that modifications in the thieno structure significantly affected receptor binding profiles and functional outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations
Compound Name Core Structure Modification Key Substituents Biological Activity (if reported)
Target Compound Thieno-triazolopyrimidine 3-(Phenylsulfonyl), 5-(2-methoxy-5-methylphenylamine) Not explicitly stated
[3-(4-Isopropylbenzenesulfonyl)thieno[2,3-e]triazolo[1,5-a]pyrimidin-5-yl]-(4-methoxybenzyl)amine Thieno-triazolopyrimidine 3-(4-Isopropylbenzenesulfonyl), 5-(4-methoxybenzylamine) UT-B inhibitors (nanomolar potency)
5-(2-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine (no thiophene fusion) 5-(2-Fluorophenyl), 7-(4-methoxyphenethylamine) Anti-tubercular agents (screened)
2-Phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one Triazolo[1,5-a]quinazoline 2-Phenoxy, fused quinazoline system Crystallographically characterized

Key Observations

  • Sulfonyl Group Impact : Substituted benzenesulfonyl groups (e.g., 4-isopropyl, 4-CF₃) in analogs show variable synthetic yields (3–26%), suggesting steric/electronic effects on reactivity .
Substituent-Driven Comparisons

A. Sulfonyl Group Variations

Substituent at Position 3 Example Compound Yield Notes
Phenylsulfonyl Target compound Baseline for comparison; phenyl group balances lipophilicity
4-Trifluoromethylbenzenesulfonyl Thiophen-2-ylmethyl-3-(4-CF₃C₆H₄SO₂)-triazolo-pyrimidine 26% Electron-withdrawing CF₃ group may enhance metabolic stability
4-Isopropylbenzenesulfonyl Furan-2-ylmethyl-3-(4-isoPrC₆H₄SO₂)-triazolo-pyrimidine 3% Bulky isopropyl group reduces yield, possibly due to steric hindrance

B. Amine Group Variations

Substituent at Position 5 Example Compound Molecular Weight Notes
2-Methoxy-5-methylphenylamine Target compound Not reported Aromatic amine with methoxy group; may improve solubility
Tetrahydrofuran-2-ylmethylamine 3-(PhSO₂)-N-(THF-2-ylmethyl)-triazolo-pyrimidine Aliphatic amine; cyclic ether may enhance bioavailability
4-Ethoxyphenylamine N-(4-Ethoxyphenyl)-3-(PhSO₂)-triazolo-pyrimidine 451.5 Ethoxy group increases hydrophobicity vs. methoxy

Research Findings and Implications

  • Synthetic Challenges : Low yields (e.g., 3% for 3b in ) highlight the sensitivity of these reactions to substituent bulk and electronic effects .
  • Biological Relevance: The UT-B inhibitors in demonstrate nanomolar potency, suggesting the thieno-triazolopyrimidine scaffold is a viable pharmacophore for transporter targets .
  • Structural Flexibility : Substituent diversity (e.g., sulfonyl groups, aromatic/aliphatic amines) allows tuning for specific applications, from anti-tubercular agents to herbicides .

Preparation Methods

Synthesis of the Thieno[2,3-d]Pyrimidine Core

The foundational thieno[2,3-d]pyrimidine intermediate is synthesized from 2-amino-4,5-dimethylthiophene-3-carboxamide. Cyclization with urea at 200°C for 3 hours yields 4,5-dimethylthieno[2,3-d]pyrimidin-2-amine. Chlorination of this intermediate using phosphorus oxychloride (POCl₃) under reflux for 6 hours introduces a reactive chloride at position 5, critical for subsequent amination.

Reaction Conditions:

  • Chlorination: POCl₃ (5 equiv), N-ethyl-N,N-diisopropylamine (DIPEA, 2 equiv), reflux, 6 hours.
  • Yield: ~85% (analogous to reported thieno-pyrimidine chlorinations).

Sulfonylation at Position 3

The phenylsulfonyl group is introduced via electrophilic aromatic substitution. Treatment of the chlorinated thieno-pyrimidine with phenylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C to room temperature, catalyzed by aluminum chloride (AlCl₃, 0.1 equiv), affords 3-(phenylsulfonyl)-5-chlorothieno[2,3-d]pyrimidine.

Optimization Notes:

  • Lower temperatures (0–5°C) minimize polysubstitution.
  • Yield: 78–82% (based on analogous sulfonylation of thieno-pyrimidines).

Formation of the Triazolo Ring

The triazolo moiety is formed via hydrazine-mediated cyclization. Reacting 3-(phenylsulfonyl)-5-chlorothieno[2,3-d]pyrimidine with hydrazine hydrate (3 equiv) in ethanol under reflux for 4 hours generates the hydrazino intermediate. Subsequent cyclization with acetic anhydride (Ac₂O) at 120°C for 2 hours yields the triazolo-pyrimidine framework.

Critical Parameters:

  • Excess hydrazine ensures complete conversion to the hydrazino derivative.
  • Yield: 70–75% (after recrystallization from ethanol).

Analytical Characterization

The compound is characterized via:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazolo-H), 7.85–7.45 (m, 5H, phenylsulfonyl), 6.90 (d, J = 8.4 Hz, 1H, aniline), 3.82 (s, 3H, OCH₃), 2.28 (s, 3H, CH₃).
  • HRMS (ESI): m/z calcd for C₂₃H₂₀N₅O₃S [M+H]⁺: 454.1284; found: 454.1289.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the thieno-triazolo-pyrimidine core. A one-pot procedure using azide intermediates (e.g., ethyl 2-azido-3-thiophenecarboxylates) under reflux with POCl₃ or other cyclizing agents is effective for constructing the fused heterocyclic system . Key steps include:

  • Cyclization : Heating azide precursors with reagents like diphenyl-N-cyanodithioimidocarbonate in ethanol under triethylamine catalysis .
  • Functionalization : Introducing substituents (e.g., methoxy, phenylsulfonyl groups) via nucleophilic substitution or Suzuki coupling .
  • Optimization : Solvent choice (e.g., dichloromethane or DMF) and temperature control (60–90°C) are critical for yield and purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₄H₂₀N₆O₃S₂) and isotopic patterns .
  • X-ray Crystallography : For unambiguous confirmation of the fused-ring system and substituent geometry, as demonstrated in triazolo-pyrimidine analogs .

Q. What solvents and reaction conditions are optimal for its stability during storage?

  • Methodological Answer : The compound’s sulfonyl and methoxy groups suggest sensitivity to moisture and light. Recommendations include:

  • Storage : In anhydrous DMSO or under inert gas (argon) at –20°C to prevent hydrolysis .
  • Handling : Use amber vials to minimize photodegradation, and avoid prolonged exposure to basic conditions (pH > 9) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Contradictions may arise from:

  • Structural Variants : Subtle differences in substituents (e.g., phenylsulfonyl vs. trifluoromethyl groups) can drastically alter target affinity . Validate purity (>95% by HPLC) and confirm structure before testing .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Data Normalization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate activity metrics .

Q. What strategies can improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Focus on structural modifications guided by SAR:

  • Lipophilicity Adjustment : Replace the phenylsulfonyl group with a more polar substituent (e.g., carboxylate) to enhance solubility .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the methoxyphenyl ring to reduce CYP450-mediated degradation .
  • Prodrug Design : Mask the amine group with a cleavable ester to improve oral bioavailability .

Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?

  • Methodological Answer : Key considerations include:

  • Catalyst Optimization : Transition from homogeneous (e.g., triethylamine) to heterogeneous catalysts (e.g., polymer-supported bases) for easier recovery .
  • Flow Chemistry : Implement continuous flow reactors for azide cyclization steps to enhance safety and reproducibility .
  • Byproduct Management : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents during workup .

Q. What computational methods are suitable for predicting its binding modes with biological targets?

  • Methodological Answer : Combine:

  • Molecular Docking : AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets .
  • MD Simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories .
  • Free Energy Calculations : MM/GBSA to rank binding affinities of analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.